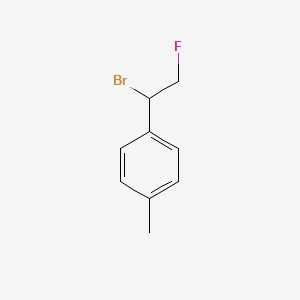
1-(1-Bromo-2-fluoroethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromo-2-fluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H10BrF It consists of a benzene ring substituted with a bromo-fluoroethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylbenzyl fluoride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromo group can yield the corresponding fluoroethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 1-(1-Azido-2-fluoroethyl)-4-methylbenzene.
Oxidation: Formation of 1-(1-Fluoro-2-hydroxyethyl)-4-methylbenzene.
Reduction: Formation of 1-(2-Fluoroethyl)-4-methylbenzene.
Aplicaciones Científicas De Investigación
1-(1-Bromo-2-fluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene involves its interaction with various molecular targets. The bromo and fluoro groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
- 1-(1-Bromo-2-fluoroethyl)benzene
- 1-(1-Bromo-2-fluoroethyl)-2-methylbenzene
- 1-(1-Bromo-2-fluoroethyl)-3-methylbenzene
Comparison: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene is unique due to the specific positioning of the bromo-fluoroethyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
834155-48-5 |
|---|---|
Fórmula molecular |
C9H10BrF |
Peso molecular |
217.08 g/mol |
Nombre IUPAC |
1-(1-bromo-2-fluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,6H2,1H3 |
Clave InChI |
KXNFXXVIJPTDPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CF)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
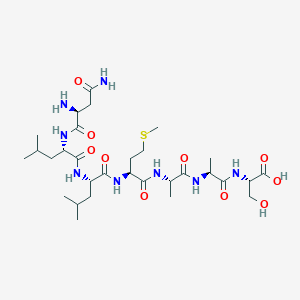
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
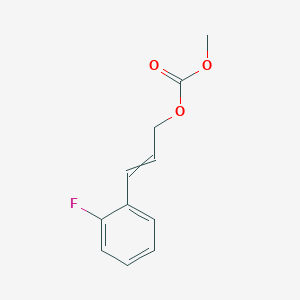
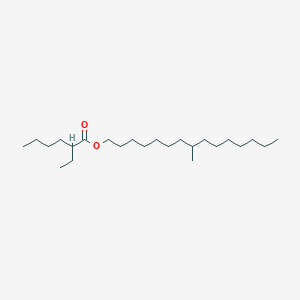
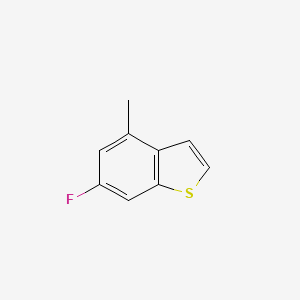
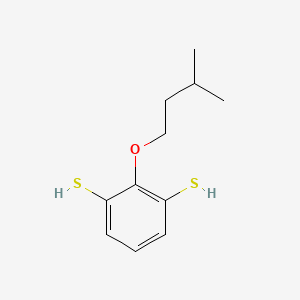
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

